N-[(7-hydroxy-4-methyl-2-oxo-2H-chromen-8-yl)methyl]leucine hydrochloride
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Description
“N-[(7-hydroxy-4-methyl-2-oxo-2H-chromen-8-yl)methyl]leucine hydrochloride” is a compound that belongs to the coumarin family . Coumarins are a group of nature-occurring lactones first derived from Tonka beans in 1820 . They are valuable kinds of oxygen-containing heterocycles widely found in nature, and have been routinely employed as herbal medicines since early ages .
Molecular Structure Analysis
The structure of the compound is similar to that of previously published Ethyl 7-hydroxy-4-coumarinacetate . The difference is that the ethyl acetate moiety is replaced by a methyl acetate chain attached at C9 of the central coumarin ring .Future Directions
Given the highly valuable biological and pharmaceutical properties of coumarins, the synthesis of these heterocycles has been a focus for many organic and pharmaceutical chemists . Future research may continue to explore the synthesis methods, biological properties, and potential applications of “N-[(7-hydroxy-4-methyl-2-oxo-2H-chromen-8-yl)methyl]leucine hydrochloride” and related compounds.
properties
IUPAC Name |
2-[(7-hydroxy-4-methyl-2-oxochromen-8-yl)methylamino]-4-methylpentanoic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO5.ClH/c1-9(2)6-13(17(21)22)18-8-12-14(19)5-4-11-10(3)7-15(20)23-16(11)12;/h4-5,7,9,13,18-19H,6,8H2,1-3H3,(H,21,22);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNWLFSQQWJIKGC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2CNC(CC(C)C)C(=O)O)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22ClNO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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